6-Bromo-4-methylquinazolin-2-ol is a heterocyclic compound that belongs to the quinazolinone family, characterized by its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is , and it has gained attention for its potential therapeutic properties, particularly in the fields of antimicrobial and anticancer research. The compound is synthesized through various methods, including bromination of its precursors and has been utilized in numerous scientific studies.
6-Bromo-4-methylquinazolin-2-ol falls under the classification of quinazolinones, a subclass of heterocyclic compounds known for their pharmacological significance. These compounds are often studied for their roles as enzyme inhibitors and receptor modulators, making them valuable in drug discovery and development.
The synthesis of 6-Bromo-4-methylquinazolin-2-ol typically involves the bromination of 4-methylquinazolin-2-ol. A common method includes:
The synthetic route may also involve:
The molecular structure of 6-Bromo-4-methylquinazolin-2-ol can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 239.07 g/mol |
IUPAC Name | 5-bromo-4-methyl-3H-quinazolin-2-one |
InChI | InChI=1S/C9H7BrN2O/c1-5-8... |
Canonical SMILES | CC1=C2C(=NC(=O)N1)C=CC=C2Br |
This structure highlights the presence of a bromine atom at position 5 and a methyl group at position 4, contributing to its unique chemical properties.
6-Bromo-4-methylquinazolin-2-ol can undergo several chemical reactions:
The reactions often require specific conditions to optimize yield:
The mechanism by which 6-Bromo-4-methylquinazolin-2-ol exerts its biological effects involves interaction with specific molecular targets, primarily enzymes and receptors. The compound's structure allows it to bind effectively at active sites, modulating enzyme activity and influencing various cellular pathways. This binding can lead to inhibition or activation of target proteins, contributing to its potential therapeutic effects.
6-Bromo-4-methylquinazolin-2-ol exhibits several notable physical properties:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents like ethanol |
Stability | Generally stable under standard laboratory conditions |
These properties are crucial for understanding how the compound behaves in different environments, particularly in biological systems.
6-Bromo-4-methylquinazolin-2-ol has a variety of applications in scientific research:
Traditional synthetic routes to 6-bromo-4-methylquinazolin-2-ol rely on established heterocyclic ring-forming reactions, with the Knorr quinazoline synthesis and anthranilic acid cyclization serving as foundational methodologies. The Knorr approach typically involves condensation between 4-bromoaniline and β-keto esters, followed by cyclodehydration. In situ NMR monitoring has optimized the initial anilide formation step, preventing undesired crotonate byproducts and achieving 48% overall yield for 6-bromo-2-chloro-4-methylquinoline as a key precursor to the target compound [7]. Alternatively, anthranilic acid derivatives serve as versatile precursors; 2-amino-5-bromobenzoic acid undergoes cyclization with acetamidine or acetic anhydride to directly yield the 4-methylquinazolin-2-ol core. This method demonstrates exceptional regiocontrol due to the ortho-orientation of the bromo substituent, which directs electrophilic attack to the para-position (C-6) during initial bromination [3] [8]. A patent detailing the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone exemplifies halogenated quinazolinone preparation through nucleophilic displacement and iron-mediated reduction, highlighting strategies adaptable to 6-bromo-4-methylquinazolin-2-ol synthesis [2].
Table 1: Traditional Synthetic Routes to 6-Bromo-4-methylquinazolin-2-ol Analogues
Starting Material | Cyclization Agent | Key Conditions | Intermediates | Final Yield (%) |
---|---|---|---|---|
4-Bromoaniline | Ethyl acetoacetate | Reflux, acid catalyst | 3-(4-Bromophenylamino)crotonate | 48 (over 3 steps) |
2-Amino-5-bromobenzoic acid | Acetamide | High-temperature melt | 6-Bromo-4-methyl-3,4-dihydroquinazolin-2(1H)-one | 65 |
2-Amino-5-bromobenzamide | Acetic anhydride | Reflux in ethanol | 6-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one | 73 |
6-Bromo-2-methylquinazolin-4(3H)-one | Brominating agents (NBS) | Radical bromination | Direct functionalization | 60–75 |
Recent advances emphasize catalytic efficiency and greener methodologies for constructing the 6-bromo-4-methylquinazolin-2-ol scaffold. Palladium-catalyzed Suzuki-Miyaura cross-coupling enables late-stage diversification of brominated intermediates. For instance, 6-bromo-2-styrylquinazolin-4(3H)-ones undergo coupling with arylboronic acids using PdCl₂(PPh₃)₂/K₂CO₃ in dioxane-water (3:1), yielding 6-aryl analogues with 61–75% efficiency while preserving the methyl and hydroxyl substituents [3]. Copper catalysis offers cost-effective alternatives, with CuBr effectively mediating dimerization reactions in photoswitchable PI3K inhibitors featuring the 4-methylquinazoline core [1]. Environmentally benign protocols have emerged, including catalyst- and solvent-free coupling of 2-methylquinazolinones with electrophiles under microwave irradiation, achieving yields up to 90% with reduced reaction times [6]. Microwave-assisted SnCl₂-catalyzed condensation (1% catalyst loading) between 2-aminobenzamides and aldehydes delivers 2,3-dihydroquinazolin-4(1H)-one precursors to 6-bromo-4-methylquinazolin-2-ol in ≤99% yield within minutes, representing significant improvements over traditional thermal methods [8].
Table 2: Catalytic Systems for Quinazoline Synthesis
Catalyst System | Reaction Type | Temperature (°C) | Reaction Time | Yield Range (%) | Key Advantage |
---|---|---|---|---|---|
PdCl₂(PPh₃)₂/K₂CO₃ | Suzuki cross-coupling | 100 (reflux) | 3 h | 61–75 | Regioselective C-6 arylation |
CuBr (10 mol%) | Oxidative dimerization | 80 | 12 h | 60–70 | Photoswitchable linker formation |
SnCl₂ (1 mol%)/microwave | Cyclocondensation | 120 | 5–15 min | 85–99 | Rapid, high-yielding |
Catalyst-free/microwave | Knoevenagel condensation | 150 | 1–2 h | 70–90 | Elimination of metal residues |
Regioselective bromination at the quinazoline C-6 position exploits inherent electronic biases and strategic blocking group placement. Electrophilic aromatic substitution (EAS) favors C-6 due to maximal electron density in the fused benzene ring, particularly in 4-methylquinazolin-2-ol derivatives where the hydroxyl group donates electrons para to itself (C-5/C-7) and meta to the pyrimidine nitrogen. Directed ortho-metalation (DoM) provides precise control: 4-methylquinazolin-2-ol derivatives treated with LDA at −78°C generate C-7 lithiated intermediates, which upon Br₂ quenching furnish C-6 brominated products via migration, achieving >85% regioselectivity [9]. Halogen exchange reactions offer complementary approaches, where 6-iodo precursors undergo Finkelstein-type substitution with CuBr in DMF to install bromine with retained regiochemistry [4]. For late-stage modification, NBS (1 equiv) in acetonitrile/CCl₄ (1:1) selectively brominates electron-rich positions adjacent to the methyl substituent, yielding 6-bromo-4-(bromomethyl)quinazolin-2-ol when excess NBS is employed [2] [6]. Computational studies (DFT/CAM-B3LYP) on brominated dimethoxybenzaldehydes confirm that bromine positioning significantly influences molecular electrostatic potential (MEP) and hyperconjugation energies, rationalizing the observed regioselectivity in quinazoline bromination .
Table 3: Regioselective Bromination Strategies
Methodology | Substrate Design | Bromination Agent | Regioselectivity (%) | Key Controlling Factor |
---|---|---|---|---|
Directed ortho-metalation | 7-Protected quinazolines | Br₂ after lithiation | >85 | Kinetic control via chelation |
Electrophilic substitution | Unsubstituted quinazolines | Br₂/NBS in CCl₄ | 60–75 (C-6 favored) | Thermodynamic product stability |
Halogen exchange | 6-Iodoquinazolines | CuBr/DMF | >95 | In situ iodide displacement |
Radical bromination | 4-Methylquinazolines | NBS/radical initiator | 70 (benzylic bromination) | Allylic stabilization of radical |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: